3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
Overview
Description
3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a phenanthroline core. The molecular formula of this compound is C28H12F12N2, and it has a molecular weight of 604.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 1,10-phenanthroline in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce phenanthroline derivatives with reduced functional groups .
Scientific Research Applications
3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline involves its interaction with molecular targets through coordination bonds. The phenanthroline core can chelate metal ions, forming stable complexes that can modulate the activity of enzymes or other biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog without the trifluoromethyl groups.
2,9-Dimethyl-1,10-phenanthroline: Contains methyl groups instead of trifluoromethyl groups.
4,7-Diphenyl-1,10-phenanthroline: Substituted with phenyl groups at different positions.
Uniqueness
3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and electron-withdrawing properties. These characteristics make it particularly valuable in applications requiring robust and highly reactive ligands .
Properties
IUPAC Name |
3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMQNTAXGBCGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12F12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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